N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)13-9-4-3-6-10(13)15(20)19-16-18-14-11(17)7-5-8-12(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLYAVXBOFEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-bromobenzoic acid under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation of the benzamide precursor using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the brominated benzothiazole with the ethylsulfonyl-substituted benzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₃H₁₃BrN₂O₂S
- Molecular Weight : 347.23 g/mol
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-cancer properties. The presence of the ethylsulfonyl group enhances its solubility and bioavailability.
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit notable antitumor properties. For instance, compounds containing the benzothiazole structure have shown effectiveness against various cancer types, including ovarian, breast, lung, kidney, and colon cancers .
Case Study: Antitumor Efficacy
A study utilized density functional theory (DFT) calculations to explore the molecular structure of benzothiazole derivatives. The findings suggested that these compounds could selectively target cancer cells while minimizing damage to normal tissues . This selectivity is crucial for developing effective cancer therapies.
Anti-inflammatory Properties
Benzothiazole derivatives have also been recognized for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step reactions starting from readily available precursors. For example, one synthetic route includes the reaction of 4-bromobenzo[d]thiazole with ethylsulfonyl chloride in the presence of a base .
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromobenzo[d]thiazole + ethylsulfonyl chloride | Base catalyst | High |
| 2 | Purification via recrystallization | Ethanol solvent | >90% |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are essential for understanding how the compound interacts at the molecular level and can guide further optimization for enhanced activity .
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The pathways involved can vary widely, from inhibition of enzyme activity to alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Core Structure : The benzo[d]thiazole in the target compound offers enhanced aromatic stacking compared to simple thiazoles (e.g., 7a/b, Compound 50) due to its fused bicyclic system, which may improve binding to hydrophobic pockets in biological targets .
- Sulfonyl Group Position: The 2-ethylsulfonyl group in the target compound differs from 3- or 4-sulfonyl analogs (7a/b).
- Substituent Effects : Bromine on the benzo[d]thiazole (target) vs. pyridinyl (7a/b) or 4-bromophenyl (Compound 50) groups influences halogen bonding and lipophilicity. Ethylsulfonyl balances solubility and steric bulk compared to polar dimethylsulfamoyl (Compound 50) or electron-withdrawing formyl (Compound 8) groups .
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H14BrN3O2S
- Molecular Weight : 372.25 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole core, a bromine substituent, and an ethylsulfonyl group, which contribute to its unique biological activity.
This compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of cellular pathways. It has been identified as a potential inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. By inhibiting MAO, the compound may increase the levels of neurotransmitters such as serotonin and dopamine in the brain, potentially offering therapeutic benefits for neurodegenerative disorders like Parkinson's disease .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have shown significant activity against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Thiazole derivatives have been reported to exhibit antibacterial effects comparable to standard antibiotics. For example, certain derivatives showed promising results against Staphylococcus epidermidis, indicating potential applications in treating bacterial infections .
Anticonvulsant Activity
Thiazole-containing compounds have been investigated for anticonvulsant properties as well. Some analogues demonstrated significant protective effects in animal models against seizures induced by pentylenetetrazole (PTZ), suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy .
Case Studies
- Neuroprotective Effects : In a study focusing on neurodegeneration, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability compared to controls.
- Antitumor Efficacy : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various tumor cell lines. The results showed that modifications at the benzamide position could lead to enhanced potency, with some compounds achieving lower IC50 values than established chemotherapeutics .
Q & A
Q. Characterization Methods :
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 351.21) .
- Chromatography : HPLC (>95% purity) ensures compound integrity .
What primary biological activities have been reported for this compound, and what experimental models are used to assess them?
Level: Basic
Answer:
The compound exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : Tested against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values: 2–8 µg/mL) .
- Anticancer Activity : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) .
Q. Mechanistic Models :
- Enzyme Inhibition : Dihydropteroate synthase (DHPS) inhibition assays to explain bacteriostatic effects .
- Apoptosis Markers : Flow cytometry for caspase-3 activation in treated cancer cells .
How do researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Answer:
Discrepancies (e.g., variable MIC values) are addressed through:
- Standardized Protocols : Replicating assays under controlled conditions (pH, inoculum size) to minimize variability .
- Structural Verification : Re-analysing compound purity via XRD or 2D NMR to confirm batch consistency .
- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., chloro/fluoro derivatives) to identify substituent-dependent trends .
What advanced strategies optimize the compound’s synthetic yield and selectivity?
Level: Advanced
Answer:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to reduce byproducts .
- Solvent Optimization : Using polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Condition Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Solvent | DMF, THF, DMSO | DMF |
| Catalyst Loading | 1–5 mol% Pd | 2 mol% |
How do structural modifications (e.g., substituent changes) impact biological activity?
Level: Advanced
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Bromine vs. Chlorine : Bromine enhances lipophilicity, improving membrane permeability (logP increase by 0.5 units) .
- Ethylsulfonyl vs. Methylsulfonyl : Ethyl groups reduce renal clearance, prolonging half-life in vivo .
Q. Table 2: Substituent Effects on Activity
| Substituent | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| -Br (target compound) | 2–8 | 10 |
| -Cl | 4–16 | 15 |
| -F | 8–32 | 20 |
Q. Methodological Approach :
- Molecular Docking : AutoDock Vina to predict binding affinity with DHPS (∆G: −8.2 kcal/mol) .
- QSAR Modeling : CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with activity .
What techniques are used to study the compound’s stability under physiological conditions?
Level: Basic
Answer:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C) .
- Light Sensitivity : UV-vis spectroscopy under UVA/UVB exposure to assess photodegradation .
How can researchers identify the compound’s molecular targets in cancer cells?
Level: Advanced
Answer:
- Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint sensitivity genes (e.g., TOP1 for topoisomerase targeting) .
- Surface Plasmon Resonance (SPR) : Real-time kinetics to measure binding to recombinant proteins (KD: 50 nM) .
What computational methods predict the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F: 65–70%), BBB permeability (logBB: −1.2), and CYP450 interactions .
- MD Simulations : GROMACS to simulate blood-brain barrier penetration over 100 ns trajectories .
How are structural analogs synthesized to explore bioactivity breadth?
Level: Advanced
Answer:
- Parallel Synthesis : Use a 96-well plate to vary substituents (e.g., sulfonyl, nitro) via combinatorial chemistry .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced solubility .
What analytical challenges arise in quantifying the compound in biological matrices?
Level: Advanced
Answer:
- Matrix Effects : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-bromine analog) to correct for ion suppression .
- Low Concentrations : Employ SPE (solid-phase extraction) with C18 cartridges to enrich samples pre-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
